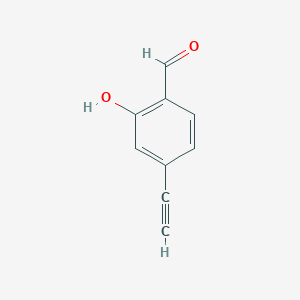

4-Ethynyl-2-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6O2 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

4-ethynyl-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C9H6O2/c1-2-7-3-4-8(6-10)9(11)5-7/h1,3-6,11H |

InChI Key |

SFXZYVWOUZAKRL-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Ethynyl 2 Hydroxybenzaldehyde

Strategies for Constructing the 4-Ethynyl-2-hydroxybenzaldehyde Scaffold

The introduction of an ethynyl (B1212043) group onto a hydroxy-substituted benzaldehyde (B42025) framework presents a unique synthetic challenge. The principal strategies employed involve the direct ethynylation of a pre-functionalized benzaldehyde or the derivatization of related phenolic compounds.

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl Group Introduction

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, and they represent the most common approach for synthesizing this compound. These reactions offer a direct and efficient means of introducing the ethynyl moiety.

The Sonogashira reaction is the most prominent cross-coupling method used for this purpose. wikipedia.orglibretexts.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a common starting material is a 4-halo-2-hydroxybenzaldehyde, typically 4-bromo- or 4-iodo-2-hydroxybenzaldehyde. The aryl halide's reactivity in the Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org The reaction is typically carried out with a suitable terminal alkyne, such as trimethylsilylacetylene (B32187), where the trimethylsilyl (B98337) (TMS) group acts as a protecting group for the terminal alkyne and is subsequently removed.

A general representation of the Sonogashira coupling for this synthesis is as follows:

A 4-halo-2-hydroxybenzaldehyde is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base to yield this compound.

The success of the Sonogashira coupling hinges on the careful optimization of the catalytic system and reaction conditions. organic-chemistry.org This includes the choice of palladium catalyst, ligands, copper source, base, and solvent.

Catalytic System:

Palladium Source: A variety of palladium(0) and palladium(II) sources can be used, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and palladium(II) acetate (B1210297) (Pd(OAc)₂). libretexts.orgamazonaws.com

Ligands: Phosphine ligands, like triphenylphosphine (B44618) (PPh₃), are commonly employed to stabilize the palladium catalyst and facilitate the reaction. Bulky and electron-rich ligands have been shown to improve the efficiency of Sonogashira couplings. libretexts.org

Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. libretexts.org It participates in the formation of a copper acetylide intermediate, which is crucial for the catalytic cycle. youtube.com Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with copper. libretexts.orgorganic-chemistry.org

Reaction Conditions:

Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is typically used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. organic-chemistry.orgyoutube.com

Solvent: The reaction is often carried out in solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or the amine base itself. nih.gov

Temperature: Sonogashira couplings can often be performed under mild conditions, sometimes even at room temperature, which is advantageous for sensitive functional groups like the aldehyde and hydroxyl groups present in the target molecule. wikipedia.org

A summary of typical conditions for the Sonogashira coupling in the synthesis of related structures is presented below:

| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) |

| Pd(OAc)₂, PPh₃, CuI | 2-alkynylbenzaldehyde | Alkyne | Et₃N | Et₃N | 80 | ~90 |

| Pd(PhCN)₂Cl₂, P(t-Bu)₃ | Aryl Bromides | Various | Cs₂CO₃ | Dioxane | RT | High |

This table presents generalized conditions based on literature for Sonogashira reactions on similar substrates. organic-chemistry.orgamazonaws.com

Derivatization from Substituted Phenols and Benzaldehydes

An alternative strategy involves the derivatization of more readily available substituted phenols and benzaldehydes. nih.gov For instance, a synthetic route could start from 2,4-dihydroxybenzaldehyde (B120756). One of the hydroxyl groups can be selectively converted into a better leaving group, such as a triflate (OTf), which is highly reactive in palladium-catalyzed cross-coupling reactions. wikipedia.org The remaining hydroxyl and aldehyde functionalities would need to be suitably protected during the synthetic sequence.

Another approach is the regioselective functionalization of a phenol (B47542). nih.gov This could involve protecting the hydroxyl group, followed by ortho- and para-directing functionalization to introduce the aldehyde and a halide at the desired positions, which then serves as a handle for the Sonogashira coupling.

Synthetic Challenges and Methodological Advancements

The synthesis of this compound is not without its challenges. The presence of multiple reactive functional groups—the hydroxyl, aldehyde, and ethynyl groups—requires careful control of reaction conditions to avoid side reactions.

Selectivity: In derivatization approaches starting from dihydroxy compounds, achieving regioselective functionalization of one hydroxyl group over the other can be difficult. nih.gov

Compatibility: The aldehyde group can be sensitive to certain reaction conditions, potentially undergoing oxidation or other unwanted transformations. The free hydroxyl group can also interfere with the catalytic cycle in some cross-coupling reactions.

Homocoupling: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne to form a diyne. This can often be minimized by carefully controlling the reaction conditions, such as the concentration of the alkyne and the choice of catalyst and base.

Recent advancements in catalysis, such as the development of more active and selective palladium catalysts and ligands, have helped to overcome some of these challenges. organic-chemistry.org The use of copper-free Sonogashira conditions is a significant methodological advancement, as it can lead to cleaner reactions and simpler purification procedures. libretexts.orgorganic-chemistry.org

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound is heavily reliant on the availability and purity of its precursors. The most common precursor is a 4-halo-2-hydroxybenzaldehyde.

The synthesis of these precursors often starts from commercially available phenols. For example, 2-hydroxybenzaldehyde (salicylaldehyde) can be halogenated at the 4-position using appropriate halogenating agents. Alternatively, a phenol can be formylated to introduce the aldehyde group, followed by halogenation.

Protection/Deprotection: The hydroxyl and aldehyde groups may need to be protected to prevent them from reacting during certain synthetic steps. For example, the hydroxyl group can be protected as a benzyl (B1604629) ether, which can be removed later by hydrogenolysis.

Modification of the Ethynyl Group: As mentioned earlier, the Sonogashira coupling is often performed with a silylated alkyne like trimethylsilylacetylene. The TMS group is then removed under basic or fluoride-mediated conditions to reveal the terminal alkyne.

The choice of synthetic route and the specific methodologies employed will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need to avoid certain reagents or conditions due to the sensitive nature of the functional groups in the target molecule.

Introduction of Halogenated Benzaldehyde Precursors

The selection of a suitable halogenated benzaldehyde precursor is a critical first step in the synthetic route to this compound. The reactivity of the aryl halide in the Sonogashira coupling is significantly influenced by the nature of the halogen atom. The general order of reactivity for the aryl halides is I > Br > Cl > F. libretexts.org Consequently, 4-iodo-2-hydroxybenzaldehyde and 4-bromo-2-hydroxybenzaldehyde (B134324) are the most commonly employed precursors for this transformation due to their higher reactivity, which allows for milder reaction conditions and often leads to higher yields.

4-Bromo-2-hydroxybenzaldehyde is a commercially available starting material. biosynth.comnih.govsigmaaldrich.comambeed.comtcichemicals.comsynquestlabs.com Its synthesis can be achieved through the bromination of 2-hydroxybenzaldehyde. The presence of the hydroxyl group, an ortho-, para-director, and the aldehyde group, a meta-director, on the benzene (B151609) ring directs the electrophilic substitution of bromine to the desired position.

The Sonogashira coupling of these halogenated precursors with a protected form of acetylene, most commonly trimethylsilylacetylene (TMSA), is a key step. The use of TMSA is advantageous as it is a liquid, making it easier to handle than gaseous acetylene, and the trimethylsilyl (TMS) group effectively protects one end of the acetylene, preventing unwanted side reactions such as homo-coupling (Glaser coupling). jk-sci.com The reaction is typically carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper(I) salt like copper(I) iodide (CuI) as a co-catalyst, and an amine base, such as triethylamine or diisopropylamine, which also often serves as the solvent. organic-chemistry.org

Table 1: Halogenated Precursors for the Synthesis of this compound

| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Key Role in Synthesis |

| 4-Bromo-2-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | Aryl halide partner in Sonogashira coupling |

| 4-Iodo-2-hydroxybenzaldehyde | C₇H₅IO₂ | 248.02 | Highly reactive aryl halide partner in Sonogashira coupling |

| Ethynyltrimethylsilane (TMSA) | C₅H₁₀Si | 98.22 | Protected alkyne partner in Sonogashira coupling |

Protection and Deprotection Strategies for Hydroxyl and Aldehyde Groups

The presence of reactive functional groups, namely the hydroxyl (-OH) and aldehyde (-CHO) groups, in the precursor molecule necessitates a protection-deprotection strategy to prevent their interference with the Sonogashira coupling reaction.

Protection of the Hydroxyl Group:

The phenolic hydroxyl group is acidic and can react with the basic conditions of the Sonogashira coupling. Therefore, it is often protected prior to the coupling reaction. Common protecting groups for phenols include benzyl ethers and silyl (B83357) ethers.

Benzyl Ethers: The hydroxyl group can be converted to a benzyl ether by reaction with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate or sodium hydride. organic-chemistry.org A method for the regioselective benzylation of 2,4-dihydroxybenzaldehyde at the 4-position using potassium fluoride (B91410) and benzyl chloride in acetonitrile (B52724) has been reported. google.com Benzyl ethers are generally stable under the conditions of the Sonogashira coupling. Deprotection of the benzyl group can be achieved through catalytic hydrogenolysis (e.g., H₂/Pd-C), a method that is highly efficient but may not be suitable if other reducible functional groups like the alkyne are present. jk-sci.comyoutube.com Alternative methods for benzyl ether cleavage that are compatible with alkynes include oxidative debenzylation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under visible light irradiation or treatment with strong Lewis acids like tin(IV) chloride. rsc.orgsigmaaldrich.comdal.ca

Silyl Ethers: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are another class of protecting groups for hydroxyl functions. nih.gov They are formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are robust enough to withstand the Sonogashira coupling conditions. Deprotection is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. nih.govyoutube.com The choice of silyl group and deprotection conditions can allow for selective removal in the presence of other sensitive groups.

Protection of the Aldehyde Group:

The aldehyde group can potentially react with the organometallic species involved in the Sonogashira catalytic cycle. To circumvent this, the aldehyde can be protected as an acetal (B89532).

Acetals: Aldehydes are commonly protected by converting them into cyclic acetals by reacting them with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. youtube.com Acetals are stable to the basic and nucleophilic conditions of the Sonogashira coupling. The deprotection of the acetal to regenerate the aldehyde is readily accomplished by acid-catalyzed hydrolysis. youtube.comorganic-chemistry.orgorganic-chemistry.orgrsc.org

Deprotection of the Trimethylsilyl (TMS) Group:

Following the successful Sonogashira coupling of the protected halogenated benzaldehyde with trimethylsilylacetylene, the TMS group on the alkyne must be removed to yield the terminal alkyne. This deprotection is typically achieved under mild basic conditions, for instance, by treatment with potassium carbonate in methanol (B129727) or with a fluoride salt like TBAF. jk-sci.com

Table 2: Common Protecting Groups in the Synthesis of this compound

| Functional Group | Protecting Group | Protection Reagent/Conditions | Deprotection Reagent/Conditions |

| Hydroxyl (-OH) | Benzyl (Bn) | Benzyl bromide, K₂CO₃ | H₂/Pd-C; DDQ, light |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | TBAF; mild acid |

| Aldehyde (-CHO) | Acetal (e.g., from ethylene glycol) | Ethylene glycol, acid catalyst | Aqueous acid |

| Alkyne (-C≡CH) | Trimethylsilyl (TMS) | Ethynyltrimethylsilane (used in coupling) | K₂CO₃/MeOH; TBAF |

Chemical Transformations and Reaction Pathways of 4 Ethynyl 2 Hydroxybenzaldehyde

Reactions Involving the Ethynyl (B1212043) Moiety

The ethynyl group is a highly reactive and versatile functional group that readily participates in a range of addition and coupling reactions.

Click Chemistry Applications (e.g., Cycloadditions)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.govorganic-chemistry.org This reaction is known for its exceptional reliability and specificity, proceeding under mild conditions, often in aqueous environments. nih.gov The resulting triazole can act as a linker or a bioisostere in medicinal chemistry. nih.gov

The terminal alkyne of 4-ethynyl-2-hydroxybenzaldehyde makes it an ideal substrate for CuAAC reactions. When reacted with an organic azide (B81097) in the presence of a copper(I) catalyst, it forms a 1,4-disubstituted triazole. The reaction is highly regioselective, a significant advantage over the thermal Huisgen cycloaddition which often yields a mixture of regioisomers. organic-chemistry.org

In addition to copper-catalyzed reactions, strain-promoted azide-alkyne cycloadditions (SPAAC) offer a metal-free alternative, which is particularly useful in biological systems where copper toxicity is a concern. iris-biotech.dearxiv.org This involves using a strained cyclooctyne (B158145) that reacts readily with azides without the need for a catalyst. iris-biotech.de

Hydrosilylation and Other Alkyne Additions

The ethynyl group can also undergo hydrosilylation, which involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond. This reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum, rhodium, or ruthenium. The reaction can lead to the formation of either cis or trans vinylsilanes, depending on the catalyst and reaction conditions. These vinylsilane products are valuable intermediates for further synthetic transformations.

Other addition reactions to the alkyne moiety include hydroboration, which yields vinylboranes, and halogenation, which produces dihaloalkenes. These reactions further expand the synthetic utility of this compound by introducing new functional groups that can be subsequently modified.

Palladium-Mediated Derivatizations of the Alkyne

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The ethynyl group of this compound is an excellent coupling partner in several such reactions.

One of the most widely used palladium-catalyzed reactions is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. This reaction provides a direct method for the synthesis of disubstituted alkynes. For example, coupling this compound with an aryl iodide in the presence of a palladium catalyst and a copper(I) co-catalyst would yield a 4-(arylethynyl)-2-hydroxybenzaldehyde derivative.

Palladium catalysis is also employed in enyne coupling reactions, where an alkyne and an alkene are coupled. organic-chemistry.org These reactions can proceed through various mechanisms, including acetoxypalladation of the alkyne followed by alkene insertion. organic-chemistry.org Furthermore, palladium catalysts can facilitate the direct C-H arylation of the aromatic ring, although this typically involves the positions ortho or meta to the directing hydroxyl group rather than the ethynyl group itself. researchgate.netrsc.orgmdpi.com

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key functional group in organic synthesis, known for its electrophilic character and its ability to participate in a wide range of nucleophilic addition and condensation reactions.

Condensation Reactions with Amines and Hydrazines

Aldehydes readily react with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are typically acid-catalyzed and proceed via the initial nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule.

The reaction of this compound with a primary amine leads to the formation of a Schiff base, a compound containing a carbon-nitrogen double bond (imine). nih.gov The presence of the ortho-hydroxyl group can lead to the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen, which contributes to the stability of the molecule. nih.govresearchgate.net

Schiff bases derived from 2-hydroxybenzaldehydes are of significant interest due to their photochromic and thermochromic properties. nih.gov They can exist in tautomeric equilibrium between the enol-imine and keto-amine forms. nih.gov The position of this equilibrium can be influenced by the solvent polarity and the nature of the substituents on the amine.

The formation of Schiff bases is a versatile method for introducing a wide variety of substituents into the molecule, depending on the structure of the primary amine used. ijraset.comresearchgate.net These derivatives have applications in various fields, including materials science and as ligands in coordination chemistry. rsc.org

The condensation reaction with hydrazines, such as 2,4-dinitrophenylhydrazine, results in the formation of the corresponding hydrazone. This reaction is a classic qualitative test for aldehydes and ketones, as the hydrazone products are often brightly colored, crystalline solids.

Knoevenagel Condensations and Related Carbon-Carbon Bond Formations

The aldehyde functional group of this compound readily participates in Knoevenagel condensations, a classic carbon-carbon bond-forming reaction. organicreactions.orgnumberanalytics.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org The product is typically an α,β-unsaturated compound. wikipedia.org

In the case of this compound, the reaction with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of various heterocyclic and carbocyclic systems. The specific product obtained can be influenced by the reaction conditions and the nature of the active methylene compound used. For instance, the condensation with ethyl cyanoacetate can yield either coumarin-3-carboxylate ester or 3-cyanocoumarin. researchgate.net

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent and a carboxylic acid-containing nucleophile like malonic acid, results in condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org This provides a route to α,β-unsaturated carboxylic acids.

Beyond the Knoevenagel reaction, the aldehyde group can undergo other carbon-carbon bond-forming reactions. These include aldol-type condensations and reactions with organometallic reagents. organic-chemistry.orgnih.gov The presence of the electron-donating hydroxyl group and the electron-withdrawing ethynyl group on the aromatic ring influences the reactivity of the aldehyde.

Reduction and Oxidation Pathways

The aldehyde and ethynyl groups of this compound are susceptible to both reduction and oxidation, offering pathways to a variety of derivatives.

Reduction:

The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents. More potent reducing agents can also reduce the ethynyl group. For example, catalytic hydrogenation could potentially reduce both the aldehyde and the ethynyl group. The selective reduction of aldehydes in the presence of other reducible functional groups can be achieved using specific reagents and conditions. researchgate.net

Oxidation:

The aldehyde group can be oxidized to a carboxylic acid. google.com This transformation is a common step in the synthesis of more complex molecules. The oxidation can be carried out using a variety of oxidizing agents. The ethynyl group can also undergo oxidative coupling reactions, leading to the formation of diynes.

Transformations at the Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for various chemical modifications, including alkylation, acylation, and metal complexation.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The hydroxyl group can be readily converted to an ether through O-alkylation. This is typically achieved by reacting the compound with an alkyl halide in the presence of a base. nih.govmdpi.com The choice of base and solvent is crucial for achieving high yields and regioselectivity, especially in molecules with multiple hydroxyl groups. nih.gov For instance, cesium bicarbonate has been shown to be an effective mediator for the regioselective 4-O-alkylation of 2,4-dihydroxybenzaldehydes. nih.gov

O-Acylation: The hydroxyl group can also be esterified through O-acylation, reacting with an acylating agent such as an acid chloride or anhydride. researchgate.netresearchgate.net This reaction is often catalyzed by a base. The resulting esters can serve as protecting groups or as intermediates for further transformations.

A summary of representative O-alkylation and O-acylation reactions is presented in the table below.

| Reaction Type | Reagent | Product |

| O-Alkylation | Alkyl halide, Base | 4-Alkoxy-2-hydroxybenzaldehyde |

| O-Acylation | Acyl chloride, Base | 4-Acyloxy-2-hydroxybenzaldehyde |

Complexation with Metal Ions via Phenolic Oxygen Coordination

The phenolic hydroxyl group, in conjunction with the adjacent aldehyde oxygen, can act as a bidentate ligand, coordinating with various metal ions. This property allows for the formation of stable metal complexes. The formation of Schiff bases through condensation of the aldehyde with primary amines can introduce additional coordination sites, leading to the synthesis of multidentate ligands and their corresponding metal complexes.

Multi-Component Reactions and Cascade Processes

The presence of multiple reactive sites in this compound makes it an ideal substrate for multi-component reactions (MCRs) and cascade processes. researchgate.netnih.govtcichemicals.com MCRs are one-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. nih.govtcichemicals.com This approach is highly efficient and atom-economical.

For example, 2-hydroxybenzaldehydes can participate in three-component reactions with amines and diethyl malonate to synthesize coumarin-3-carboxamides. researchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, offer another avenue for creating molecular diversity from this scaffold. semanticscholar.orgbeilstein-journals.org

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. researchgate.netrsc.orgresearchgate.net The strategic arrangement of functional groups in this compound can trigger such cascades. For instance, a Knoevenagel condensation could be followed by an intramolecular cyclization involving the ethynyl or hydroxyl group, leading to the rapid construction of complex heterocyclic systems. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intricate Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural elucidation of 4-Ethynyl-2-hydroxybenzaldehyde, offering detailed insights into the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the initial structural verification of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their respective chemical environments.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aldehydic proton, the aromatic protons, the hydroxyl proton, and the acetylenic proton are observed. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituent groups on the benzene (B151609) ring. For instance, the aldehydic proton typically appears as a singlet at a downfield chemical shift due to the deshielding effect of the carbonyl group. The aromatic protons exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) depending on their coupling with neighboring protons.

Similarly, the ¹³C NMR spectrum displays unique resonances for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the two sp-hybridized carbons of the ethynyl (B1212043) group. The chemical shifts provide crucial information for confirming the carbon skeleton of the molecule.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound and Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | Aldehydic H: ~9.7-10.0 (s) Aromatic H: ~6.9-7.8 (m) Hydroxyl H: ~11.0 (s, br) Acetylenic H: ~3.2 (s) | Carbonyl C: ~191 Aromatic C: ~115-162 Acetylenic C: ~80, 82 |

| 2-Hydroxybenzaldehyde | Aldehydic H: 9.85 (s) Aromatic H: 6.94-7.54 (m) Hydroxyl H: 11.01 (s) rsc.org | Carbonyl C: ~196 Aromatic C: ~117-161 |

| 4-Hydroxybenzaldehyde (B117250) | Aldehydic H: 9.79 (s) Aromatic H: 6.93 (d), 7.76 (d) bmrb.io Hydroxyl H: Variable | Carbonyl C: 191.4 bmrb.io Aromatic C: 116.3, 128.9, 132.6, 163.8 bmrb.io |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

While not directly applicable to this compound itself, heteronuclear NMR techniques like ¹¹⁹Sn NMR become invaluable when the compound is derivatized to include other NMR-active nuclei. For instance, if this compound were to be used as a ligand in the synthesis of organotin complexes, ¹¹⁹Sn NMR would provide direct information about the coordination environment of the tin atom. The chemical shift of the tin nucleus is highly sensitive to its coordination number and the nature of the ligands attached to it. This technique is crucial for characterizing the structure and bonding in such organometallic derivatives. The chemical shifts in ¹¹⁹Sn NMR can indicate whether the organotin complex exists as a four-, five-, or six-coordinate species in solution.

To gain a more profound understanding of the molecular structure, various 2D NMR experiments are employed. These techniques reveal correlations between different nuclei, providing insights into connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, establishing the connectivity of protons within the molecule. For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons (¹H-¹³C). It is instrumental in assigning the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques provide information about the spatial proximity of protons. They are crucial for determining the stereochemistry and conformation of molecules. For a relatively rigid molecule like this compound, these experiments can confirm the planar structure and the relative orientation of the substituents.

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or chemical exchange that may occur in a molecule. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. For this compound, VT NMR could be used to study the intramolecular hydrogen bonding between the hydroxyl group and the aldehyde group. Changes in temperature could affect the rate of exchange of the hydroxyl proton, which would be reflected in the broadening or sharpening of its NMR signal. These studies can provide valuable thermodynamic and kinetic information about such dynamic processes.

Mass Spectrometry (MS) Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. Electrospray ionization (ESI) is a soft ionization technique that is often coupled with a time-of-flight (TOF) mass analyzer. This combination (ESI-TOF) allows for the accurate mass determination of the molecular ion. For this compound (C₉H₆O₂), the expected exact mass can be calculated. HRMS analysis would confirm this exact mass, providing strong evidence for the molecular formula of the compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass (m/z) |

| C₉H₆O₂ | 146.0368 | [M-H]⁻ or [M+H]⁺ corresponding to the calculated mass |

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule may fragment in a characteristic way upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of the parent molecule.

GC-MS and MALDI-TOF-MS for Complex Mixtures and Polymer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are powerful tools for the analysis of this compound, particularly when it is a component of a complex mixture or incorporated into a polymer structure.

GC-MS is instrumental in the separation and identification of volatile and semi-volatile compounds. In the context of a reaction mixture containing this compound, GC would separate it from other reactants, solvents, and byproducts. The separated components then enter the mass spectrometer, which provides a mass spectrum corresponding to the fragmentation pattern of the molecule. This fragmentation pattern serves as a chemical fingerprint, allowing for the unequivocal identification of this compound and the determination of its purity. Derivatization with agents like PFBHA can be employed to create thermally stable and volatile oximes, which are amenable to GC-MS analysis and yield specific mass spectra. und.edu

MALDI-TOF-MS is an invaluable technique for the characterization of polymers. nih.govsigmaaldrich.comwpmucdn.comyoutube.comtuwien.at If this compound is used as a monomer or a functional end-group in a polymerization reaction, MALDI-TOF-MS can provide detailed information about the resulting polymer. This soft ionization technique minimizes fragmentation, allowing for the determination of the polymer's molecular weight distribution, the mass of the repeating monomer unit, and the identity of the end groups. nih.govsigmaaldrich.comwpmucdn.comyoutube.comtuwien.at By analyzing the mass spectrum, one can confirm the successful incorporation of the this compound moiety into the polymer chain.

| Technique | Application for this compound | Information Obtained |

| GC-MS | Analysis in complex reaction mixtures | Identification, Purity assessment, Quantification |

| MALDI-TOF-MS | Characterization of polymers containing the compound | Molecular weight distribution, Monomer repeat unit mass, End-group analysis |

Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and the nature of the interactions between molecules.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands.

The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The ethynyl (C≡C-H) group would show a sharp, weak absorption band for the C≡C stretch around 2100-2140 cm⁻¹ and a strong, sharp band for the ≡C-H stretch around 3300 cm⁻¹. The aromatic ring would display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The aldehyde (C=O) group would be characterized by a strong absorption band in the range of 1680-1700 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Ethynyl (≡C-H) | ≡C-H stretch | ~3300 (sharp) |

| Ethynyl (-C≡C-) | C≡C stretch | 2100-2140 (sharp, weak) |

| Aldehyde (C=O) | C=O stretch | 1680-1700 (strong) |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | 1450-1600 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy is a light scattering technique. Vibrational modes that result in a change in polarizability are Raman active. For this compound, the symmetric vibrations of the C≡C and the aromatic ring are expected to show strong signals in the Raman spectrum. This technique is particularly useful for studying the carbon backbone and can provide insights into the electronic structure of the molecule. The G band, typically around 1582 cm⁻¹, is characteristic of sp² hybridized carbon atoms in the aromatic ring. mdpi.com

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. These interactions can be studied using vibrational spectroscopy.

Intramolecular hydrogen bonding between the hydroxyl group at position 2 and the aldehyde group at position 1 would lead to a red shift (lower wavenumber) and broadening of the O-H stretching band in the FT-IR spectrum compared to a non-hydrogen-bonded hydroxyl group. This interaction can also influence the C=O stretching frequency.

Intermolecular hydrogen bonding , where the hydroxyl group of one molecule interacts with the carbonyl group of another, can also occur, particularly in the solid state or in concentrated solutions. This would result in more significant broadening and shifting of the O-H and C=O stretching bands. Temperature-dependent FT-IR or Raman studies can be used to distinguish between these two types of hydrogen bonding, as intramolecular bonds are generally less sensitive to temperature changes.

Electronic Spectroscopy for Electronic Transitions and Optical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within a molecule and provides information about its optical properties.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The aromatic ring, the carbonyl group, and the ethynyl group are all chromophores that contribute to the UV-Vis absorption. The conjugation between these groups is expected to result in absorption bands at longer wavelengths (lower energy) compared to the individual, unconjugated chromophores. For comparison, 4-hydroxybenzaldehyde exhibits an absorption maximum around 285 nm. researchgate.net The extended conjugation due to the ethynyl group in this compound would likely shift this absorption to a longer wavelength. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic spectrum and assign the observed absorption bands to specific electronic transitions. mdpi.com

| Electronic Transition | Chromophore | Expected Absorption Region |

|---|---|---|

| π → π | Aromatic ring, C=O, C≡C | UV region, potentially extending into the visible |

| n → π | C=O | Longer wavelength, weaker intensity |

Fluorescence Spectroscopy for Emission Properties and Quantum Yields

Fluorescence spectroscopy is a pivotal tool for investigating the emission properties of "this compound" and its derivatives. The inherent fluorophoric nature of the salicylaldehyde (B1680747) scaffold, augmented by the ethynyl substitution at the 4-position, gives rise to interesting photophysical behaviors, including the potential for Excited-State Intramolecular Proton Transfer (ESIPT).

Research into π-extended salicylaldehyde derivatives has shown that modifications at the 4-position significantly influence their emission wavelengths and photoluminescence quantum yields (PLQY). For instance, a study on various 4-substituted salicylaldehydes demonstrated that the nature of the spacer and the extent of π-conjugation are key determinants of their optical properties. researchgate.net These compounds are noted for their dual-state emission capabilities, showing fluorescence in both solution and solid states. researchgate.net The emission of these derivatives can span a wide spectral range, from blue to red, with quantum yields reaching as high as 76% in some cases. researchgate.net The solvatochromic behavior of these molecules, where the emission wavelength shifts with the polarity of the solvent, further underscores the influence of the molecular environment on their excited-state properties.

Table 1: Photophysical Properties of Selected 4-Substituted Salicylaldehyde Derivatives in Toluene

| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (%) |

|---|---|---|---|

| 1a | 340 | 430 | 10 |

| 1b | 350 | 455 | 25 |

| 2a | 360 | 510 | 50 |

| 2b | 370 | 530 | 76 |

Data adapted from a study on π-extended salicylaldehyde fluorophores. researchgate.net

The luminescence properties of "this compound" can be significantly modulated through the formation of derivatives, such as Schiff bases. The condensation reaction with primary amines introduces an imine (-C=N-) linkage, which can alter the electronic structure and photophysical pathways of the molecule.

Schiff bases derived from salicylaldehydes are known to exhibit a range of interesting luminescence behaviors. For example, salicylaldehyde azines have been identified as a class of fluorophores that exhibit aggregation-induced emission enhancement (AIEE), where weak fluorescence in solution is greatly intensified in the aggregated state. nih.gov The emission color of these azine derivatives can be tuned from green to red by altering the substituents. nih.gov

Furthermore, studies on Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with various haloanilines have demonstrated that the emission spectra can be systematically shifted based on the nature of the substituent on the aniline ring. researchgate.net This tunability is crucial for the rational design of fluorescent probes and materials with specific emission characteristics. The formation of metal complexes with these Schiff base ligands can also lead to new luminescent materials with applications in sensing and optoelectronics.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. researchgate.net This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The mechanism of AIE is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

Derivatives of salicylaldehyde, particularly Schiff bases, have been shown to be excellent platforms for designing AIE-active molecules. researchgate.netchemsoc.org.cn For instance, a Schiff base synthesized from a diamine and salicylaldehyde was found to be AIE active, with computational studies suggesting that the emission arises from an intramolecular charge transfer (ICT) or twisted intramolecular charge transfer (TICT) state. researchgate.net The packing of these molecules in the solid state can lead to J-aggregation, which further influences their emission properties. Some of these AIE-active salicylaldehyde Schiff bases also exhibit mechanoluminescence, where their emission color changes in response to mechanical stimuli such as grinding or pressure.

The AIE properties of tetraphenylethene (TPE)-containing salicylaldehyde Schiff base derivatives have also been investigated. These compounds exhibit enhanced fluorescence emission in aggregated states, with quantum yields increasing significantly in solvent mixtures where they are poorly soluble. nih.gov The interplay between molecular conformation and crystal packing has been shown to have a profound effect on the luminescence properties of these AIE-active materials. nih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information about the molecular structure, conformation, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. For "this compound" and its derivatives, single-crystal X-ray diffraction studies would be essential to fully understand their solid-state properties.

A detailed crystallographic analysis provides accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. This data is fundamental for understanding the geometry and electronic structure of the compound. For instance, in salicylaldehyde derivatives, the planarity of the molecule and the conformation of substituents can significantly impact its photophysical and chemical properties.

In the absence of a specific crystal structure for "this compound," we can refer to studies on related structures. For example, a redetermination of the crystal structure of a salicylaldehyde N(4)-morpholinothiosemicarbazone provided precise details on its molecular conformation, including the E configuration of the C=N bond and the slight twist around the central N-N bond. nih.gov Such conformational details are crucial for interpreting spectroscopic data and understanding the molecule's behavior in different environments.

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions. Understanding these interactions is key to crystal engineering and predicting the macroscopic properties of a material.

For example, a study on multi-substituted benzaldehyde (B42025) derivatives used Hirshfeld surface analysis to elucidate the nature of their supramolecular networks. nih.gov The analysis revealed the importance of various intermolecular contacts in directing the crystal packing. In another study on a rhodamine B-salicyl-aldehyde Schiff base derivative, Hirshfeld analysis indicated that H···H, C···H/H···C, O···H/H···O, and N···H/H···N interactions were the most significant contributors to the crystal packing.

Chiroptical Spectroscopy for Stereochemical Analysis (e.g., Electronic Circular Dichroism (ECD))

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration and conformation of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light as a function of wavelength.

For derivatives of "this compound" that are chiral, ECD spectroscopy would be an indispensable tool for their stereochemical characterization. The synthesis of chiral Schiff bases, for instance by reacting the aldehyde with a chiral amine, would yield compounds amenable to ECD analysis. The experimental ECD spectrum, when compared with theoretical spectra calculated using quantum chemical methods, can provide unambiguous assignment of the absolute configuration of the stereocenters.

Recent advances in the field have highlighted the utility of ECD in conjunction with computational methods for the structural elucidation of complex chiral molecules. While no specific ECD studies on "this compound" derivatives are currently available, the principles of this technique are well-established for a wide range of chiral organic compounds, including Schiff bases.

Scattering Techniques for Aggregate and Nanoparticle Analysis (e.g., Dynamic Light Scattering (DLS))

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive analytical technique used to determine the size distribution of small particles and molecules in suspension or solution. malvernpanalytical.comhoriba.com This method is particularly valuable for characterizing the formation and stability of aggregates or nanoparticles of compounds such as this compound in a liquid medium.

The fundamental principle of DLS is based on the Brownian motion of particles in a fluid. mdpi.com When a laser beam illuminates the sample, the particles scatter the light. Due to their random movement, the intensity of the scattered light fluctuates over time. unchainedlabs.com3p-instruments.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations in the scattered light intensity. mdpi.comunchainedlabs.com

A digital correlator analyzes these time-dependent fluctuations to generate an autocorrelation function. horiba.com This function is then used to calculate the translational diffusion coefficient (D) of the particles. The Stokes-Einstein equation is subsequently applied to relate the diffusion coefficient to the hydrodynamic radius (R_H) of the particles mdpi.com:

R_H = (k_B * T) / (6 * π * η * D)

Where:

k_B is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

The hydrodynamic radius is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. mdpi.com It provides an indication of the apparent size of the particle in solution, including any solvent layer associated with it.

In the context of this compound, DLS can be instrumental in studying its self-assembly into larger structures or its use in the formation of nanoparticles. For instance, by varying solvent conditions, pH, or concentration, one could monitor the onset of aggregation and the size of the resulting aggregates. This is crucial for applications where the particulate state of the compound is of interest.

The primary outputs of a DLS measurement are the intensity-weighted average particle size (Z-average) and the Polydispersity Index (PDI). 3p-instruments.com The Z-average is a measure of the mean hydrodynamic size of the particles, while the PDI is a dimensionless number that indicates the breadth of the size distribution. 3p-instruments.com A PDI value below 0.2 suggests a monodisperse or narrowly distributed sample, whereas a value above 0.7 may indicate a very broad or multimodal size distribution, for which DLS may not be suitable. 3p-instruments.com

Illustrative Research Findings:

Below is a hypothetical data table illustrating the potential results from such a study.

| Solvent System | Z-Average (d.nm) | Polydispersity Index (PDI) | Interpretation |

|---|---|---|---|

| Dichloromethane | 1.5 | 0.15 | Compound is likely molecularly dissolved with minimal aggregation. |

| Tetrahydrofuran (B95107) | 5.2 | 0.22 | Evidence of small, initial aggregate formation. |

| Methanol (B129727) | 85.6 | 0.35 | Significant aggregation into larger particles. |

| Water (with 1% DMSO) | 210.3 | 0.48 | Formation of large, polydisperse nanoparticles or aggregates. |

This illustrative data demonstrates how DLS can provide valuable insights into the colloidal behavior of this compound under different environmental conditions, which is a critical parameter in materials science and pharmaceutical applications. nih.govwyatt.comnih.gov The technique's ability to rapidly assess particle size and distribution makes it an essential tool for formulation development and quality control. fluenceanalytics.com

Computational and Theoretical Investigations of 4 Ethynyl 2 Hydroxybenzaldehyde and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine electron distribution, molecular geometry, and various energetic properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. researchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using hybrid functionals like B3LYP, are employed to compute a wide range of properties, including optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netisca.me For instance, in studies of the related compound 4-hydroxybenzaldehyde (B117250), DFT with the B3LYP functional and a 6-31G(d,p) basis set has been utilized to determine its quantum chemical properties. mdpi.com

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. nih.govnih.gov This method is particularly useful for predicting electronic absorption spectra, including absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f). mdpi.com For example, TD-DFT calculations on 4-hydroxybenzaldehyde have been used to analyze its electronic spectrum, with theoretical results showing good agreement with experimental data. researchgate.netmdpi.com These calculations are crucial for understanding processes like intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov

A critical first step in most computational studies is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. researchgate.net For molecules like 4-hydroxybenzaldehyde, DFT calculations have been used to simulate the optimized molecular structure, including bond lengths and angles. researchgate.netmdpi.com

The concept of an energetic landscape refers to a potential energy surface that maps the energy of a molecule as a function of its geometry. acs.org By exploring this landscape, chemists can identify stable isomers, transition states, and reaction pathways. acs.org For complex organic molecules, understanding the crystal energy landscape is also crucial for predicting polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. acs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. isca.me The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. isca.meirjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates higher reactivity and lower kinetic stability. isca.meirjweb.com For example, the HOMO-LUMO energy gap for 4-hydroxybenzaldehyde has been calculated to be approximately 5.01 eV, suggesting significant chemical stability. mdpi.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity. researchgate.netresearchgate.net

Table 1: Calculated Chemical Reactivity Descriptors for 4-hydroxybenzaldehyde

| Parameter | Description | Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.57 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.56 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.01 |

| Ionization Potential (I) | -EHOMO | 6.57 |

| Electron Affinity (A) | -ELUMO | 1.56 |

| Global Hardness (η) | (I - A) / 2 | 2.505 |

| Chemical Potential (µ) | -(I + A) / 2 | -4.065 |

| Global Electrophilicity Index (ω) | µ2 / 2η | 3.296 |

Data derived from studies on 4-hydroxybenzaldehyde and presented here for illustrative purposes. mdpi.comresearchgate.net

Electronic transitions in molecules can often be characterized by a transfer of electron density from one part of the molecule to another, a phenomenon known as charge transfer. In derivatives of 2-hydroxybenzaldehyde, intramolecular charge transfer (ICT) processes have been observed. nih.gov For instance, studies on 4-(diethylamino)-2-hydroxybenzaldehyde have explored the competition between ICT and excited-state intramolecular proton transfer (ESIPT). nih.gov

While Metal-to-Ligand Charge Transfer (MLCT) is a concept typically applied to coordination complexes where an electron is excited from a metal-centered orbital to a ligand-centered orbital, analogous intramolecular charge transfer processes are significant in organic molecules. researcher.lifechemrxiv.org The analysis of electronic transitions using TD-DFT can reveal the nature of these charge transfers, identifying which molecular orbitals are involved and quantifying the extent of charge redistribution upon excitation.

Molecular Electrostatic Potential (MESP) Analysis for Reactivity and Intermolecular Interactions

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. mdpi.com It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. rasayanjournal.co.in The MESP provides a visual representation of the charge distribution, highlighting electron-rich and electron-poor regions. mdpi.comresearchgate.net

In an MESP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. mdpi.comresearchgate.net For 4-hydroxybenzaldehyde, MESP analysis shows that the most negative potential is located around the oxygen atom of the carbonyl group, indicating it as a likely site for electrophilic interaction. mdpi.comresearchgate.net Conversely, the hydrogen atom of the hydroxyl group is characterized by a positive potential, making it a potential site for nucleophilic interaction. mdpi.comresearchgate.net This analysis is also crucial for understanding non-covalent intermolecular interactions, such as hydrogen bonding. researchgate.net

Nonlinear Optical (NLO) Properties and Hyperpolarizability Computations

Theoretical investigations into the nonlinear optical (NLO) properties of 4-Ethynyl-2-hydroxybenzaldehyde and its derivatives are crucial for evaluating their potential in advanced photonic and optoelectronic applications. Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting these properties. The NLO response of a molecule is primarily determined by its molecular polarizability (α) and first hyperpolarizability (β), which quantify the linear and nonlinear distortion of the electron cloud in an applied electric field, respectively.

Research on similar salicylaldehyde (B1680747) and benzaldehyde (B42025) derivatives has established that a significant NLO response originates from intramolecular charge transfer (ICT) between electron donor and acceptor groups connected by a π-conjugated system. nih.gov In this compound, the hydroxyl group (-OH) acts as an electron donor, while the aldehyde group (-CHO) and the ethynyl (B1212043) group (-C≡CH) can act as electron acceptors and part of the π-conjugated bridge. The efficiency of this ICT is closely related to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally indicates easier electron excitation and potentially a larger NLO response. mdpi.com

Computational studies typically involve:

Geometry Optimization: Finding the most stable molecular structure at a selected level of theory.

Frequency Calculations: Confirming the optimized structure is a true energy minimum.

Calculation of NLO Properties: Computing the components of the polarizability and first hyperpolarizability tensors. The total first hyperpolarizability (β_tot_) is then calculated.

To benchmark the NLO potential, the calculated hyperpolarizability of new compounds is often compared to that of a standard NLO material, such as urea. researchgate.net In silico studies on derivatives of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) have shown that substituting existing groups with stronger electron donors can significantly enhance NLO activities. researchgate.net Similar computational screening of this compound derivatives could systematically explore how modifications to the aromatic ring or the ethynyl group influence the hyperpolarizability, guiding the synthesis of materials with superior NLO properties.

| Compound | Method/Basis Set | HOMO-LUMO Gap (eV) | β_tot_ (esu) | Relative Enhancement |

|---|---|---|---|---|

| Urea (Reference) | B3LYP/6-311++G(d,p) | 7.50 | 0.35 x 10-30 | 1x |

| Hypothetical Donor-Substituted Benzaldehyde | B3LYP/6-311++G(d,p) | 4.15 | 14.5 x 10-30 | ~41x |

Conformational Analysis and Intermolecular Interactions

The conformation of this compound is largely planar due to the sp² hybridization of the benzene (B151609) ring and carbonyl carbon. The key conformational feature is the orientation of the hydroxyl and aldehyde groups. The syn conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is significantly stabilized by a strong intramolecular hydrogen bond.

Computational methods are employed to analyze the subtle forces that govern molecular packing in the solid state. The properties of a crystal are dependent not only on the constituent molecules but also on the interactions among them. ias.ac.in Studies on closely related molecules like 4-hydroxybenzaldehyde (4-HOBAL) and 4-methoxybenzaldehyde have decomposed the net intermolecular interactions into their constituent components, including electrostatic, polarization, dispersion, and exchange-repulsion forces. ias.ac.inresearchgate.net

For this compound, several types of intermolecular interactions are expected to play a role in its crystal packing:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···O Interactions: Weak hydrogen bonds involving the aldehyde, ethynyl, or aromatic C-H donors and the carbonyl or hydroxyl oxygen acceptors. researchgate.netscispace.com

C-H···π Interactions: Interactions where a C-H bond points towards the electron-rich π system of a neighboring aromatic ring.

Topological analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, providing deeper insight into the stability of the crystal lattice. researchgate.net

Hydrogen bonding is a defining interaction in this compound, critically influencing its structure and properties.

Intramolecular Hydrogen Bonding: The ortho positioning of the hydroxyl and aldehyde groups facilitates the formation of a strong intramolecular hydrogen bond (O-H···O=C). researchgate.net This type of interaction, often termed a Resonance-Assisted Hydrogen Bond (RAHB), involves a six-membered pseudo-ring and leads to significant electron delocalization, which enhances its strength. nih.gov Theoretical studies on salicylaldehyde and its derivatives have been used to estimate the energy of this bond. Methods like the "hb and out" model, which calculates the energy difference between the hydrogen-bonded cis conformer and an "open" trans conformer, provide estimates for the hydrogen bond energy. nih.gov For similar o-hydroxy aromatic aldehydes, these intramolecular hydrogen bond energies are calculated to be in the range of 5.4 to 15.4 kcal/mol. mdpi.com This strong intramolecular bond is expected to make the phenolic proton less available for forming intermolecular hydrogen bonds, a phenomenon that famously makes o-hydroxybenzaldehyde a liquid at room temperature, whereas its para-isomer, which relies on intermolecular hydrogen bonding, is a high-melting solid. vedantu.com

Intermolecular Hydrogen Bonding: Despite the dominant intramolecular hydrogen bond, weaker intermolecular hydrogen bonds can still occur. As observed in related benzaldehydes, C-H···O interactions are likely to be significant in the crystal packing. scispace.com The aldehydic proton, being slightly acidic, and the acetylenic proton can act as hydrogen bond donors to the oxygen atoms of neighboring molecules. Furthermore, if the intramolecular hydrogen bond were to break under certain conditions (e.g., in specific solvents or co-crystals), the hydroxyl group could participate in intermolecular O-H···O or O-H···N bonds. mdpi.comias.ac.in

| Compound | Computational Method | Calculated H-Bond Energy (kcal/mol) | Reference |

|---|---|---|---|

| Salicylaldehyde | MP2/6-311++G(d,p) | 8.68 | nih.gov |

| 6-methylsalicylaldehyde | MP2/6-311++G(d,p) | 9.93 | nih.gov |

| Various Hydroxyaromatic Aldehydes | MTA at MP2(FC)/6-311++G(2d,2p) | 5.4 - 15.4 | mdpi.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For a molecule like this compound, MD simulations can provide insights into its dynamic behavior in solution and its potential to form ordered supramolecular structures through self-assembly. nih.gov The process of self-assembly is fundamental in materials science for creating functional nanostructures from molecular building blocks. researchgate.net

While all-atom (AA) MD simulations provide high-resolution detail, they can be computationally expensive for studying large systems over long timescales, which is often required to observe self-assembly. nih.gov Therefore, coarse-grained (CG) models, where groups of atoms are represented as single interaction sites, are often developed to access the longer time and length scales relevant to assembly processes. nih.gov

For this compound, self-assembly would likely be driven by a combination of intermolecular forces, including π-π stacking of the aromatic rings and directional intermolecular hydrogen bonds (e.g., C-H···O). MD simulations could be used to:

Predict Aggregation: Simulate the spontaneous aggregation of molecules from a random distribution in a solvent to form clusters or ordered structures. northwestern.edu

Characterize Assembled Structures: Analyze the morphology, stability, and internal structure of the resulting aggregates, such as nanofibers or layered sheets.

Understand Assembly Mechanisms: Investigate the kinetic pathways of assembly, identifying key intermediate states like dimers and trimers that lead to the final structure.

Study Environmental Effects: Assess how factors like solvent, temperature, and concentration influence the self-assembly process and the resulting morphologies.

By simulating the collective behavior of many molecules, MD provides a bridge between the single-molecule properties and the macroscopic material characteristics. nih.gov

In Silico Screening of Electronic and Optical Properties for Material Design

In silico screening, using computational chemistry methods, is an efficient strategy for accelerating the discovery of new materials with tailored properties. Starting with a core scaffold like this compound, thousands of virtual derivatives can be generated by adding different functional groups at various positions on the molecule. The electronic and optical properties of these virtual compounds can then be rapidly calculated and evaluated, allowing researchers to identify the most promising candidates for synthesis and experimental testing. researchgate.net

This computational approach is central to modern material design. For instance, in the search for new NLO materials, derivatives of a core structure can be screened for high hyperpolarizability (β) and a suitable transparency-nonlinearity trade-off. researchgate.net The screening process typically involves high-throughput DFT calculations to predict key parameters for each derivative.

Key properties evaluated during in silico screening include:

Electronic Properties: HOMO-LUMO energies and their energy gap, ionization potential, and electron affinity. These are fundamental to understanding a material's charge transport capabilities and chemical reactivity.

Optical Properties: The maximum absorption wavelength (λ_max_), which determines the material's color and transparency window, and NLO properties like polarizability and hyperpolarizability.

Structure-Property Relationships: By analyzing the data from a large library of derivatives, quantitative structure-property relationships (QSPRs) can be established. This helps in understanding how specific substituents (e.g., strong electron donors or acceptors) influence a particular property. researchgate.net

For example, an in silico screening of this compound derivatives for organic semiconductor applications might focus on minimizing the HOMO-LUMO gap to improve charge injection and transport. The results could be compiled into a database, allowing for the rational selection of candidates that balance desired electronic properties with synthetic accessibility.

| Derivative (Substitution at position 5) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted λ_max_ (nm) |

|---|---|---|---|---|

| -H (Parent Molecule) | -6.5 | -2.0 | 4.5 | 310 |

| -NO2 (Electron Withdrawing) | -7.0 | -2.8 | 4.2 | 345 |

| -NH2 (Electron Donating) | -5.8 | -1.7 | 4.1 | 350 |

Applications in Advanced Chemical Systems and Materials Science

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.net The principles of molecular recognition, where a host molecule selectively binds to a guest molecule, are central to this field. researchgate.net

The design of supramolecular frameworks involves the strategic selection of molecular components that can self-assemble into larger, ordered structures. The functional groups on 4-Ethynyl-2-hydroxybenzaldehyde make it an attractive candidate for incorporation into such frameworks. For instance, the hydroxyl and aldehyde groups can participate in hydrogen bonding, a key interaction in directing the assembly of molecules. beilstein-journals.org The ethynyl (B1212043) group can also engage in various non-covalent interactions and serves as a point for further chemical modification to build more complex architectures.

Molecular recognition is the specific binding between a host and a guest molecule, driven by complementary shapes, sizes, and chemical interactions. researchgate.net Host molecules often feature a cavity or binding site that is tailored to a specific guest. researchgate.net While direct studies on this compound as a host or guest are not extensively documented, its structural motifs are found in molecules that exhibit significant host-guest chemistry.

For example, resorcinarenes, which are macrocyclic compounds formed from the condensation of resorcinol (B1680541) and an aldehyde, are well-known hosts for a variety of guest molecules. researchgate.net The phenolic hydroxyl groups of resorcinarenes are crucial for guest binding through hydrogen bonding. researchgate.net The 2-hydroxybenzaldehyde portion of the target molecule shares this phenolic hydroxyl feature. It is plausible that macrocycles synthesized using this compound could act as hosts, with the ethynyl group providing a further point of interaction or functionalization within the cavity.

The interaction of guest molecules within a host cavity can be studied using techniques like NMR spectroscopy, which can reveal changes in the chemical environment of both the host and guest upon complexation. researchgate.netacs.org For instance, the encapsulation of fullerenes (C60 and C70) by cyclooctatetrathiophene-tetrazine macrocycles has been demonstrated through significant shifts in the NMR signals of the host protons, indicating strong π-π interactions between the host and the fullerene guest. acs.org

The way in which molecules arrange themselves in the solid state or in solution is determined by a delicate balance of intermolecular forces. In the case of salicylaldehyde (B1680747) derivatives, intramolecular hydrogen bonding between the hydroxyl and aldehyde groups is a common feature. beilstein-journals.org This can influence how adjacent molecules pack together, often leading to wave-shaped structures linked by intermolecular hydrogen bonds. beilstein-journals.org

The aggregation properties of Schiff base complexes derived from salicylaldehydes are also of significant interest. Zinc(II) complexes of salen-type ligands (derived from salicylaldehydes and diamines) can form aggregates, and the deaggregation of these can be triggered by the presence of a Lewis base, leading to observable spectroscopic changes. mdpi.com This behavior is exploited in sensing applications. It is conceivable that Schiff bases of this compound would exhibit similar aggregation phenomena, potentially modulated by interactions involving the ethynyl group, such as π-stacking or further coordination.

Chemosensing and Probing Technologies

Optical chemosensors are molecules designed to signal the presence of a specific chemical species through a change in their optical properties, such as color or fluorescence. nih.gov They offer advantages of high sensitivity, ease of operation, and low cost. nih.gov

A common strategy in the design of fluorescent chemosensors is to couple a fluorophore (the light-emitting unit) with a receptor (the analyte-binding unit). The interaction of the analyte with the receptor modulates the fluorescence output of the fluorophore. The 2-hydroxybenzaldehyde core of the target molecule is a well-established platform for building chemosensors.

Specifically, Schiff bases derived from salicylaldehyde are widely used as receptors for metal ions. The nitrogen of the imine and the oxygen of the hydroxyl group can chelate to a metal ion. If the amine part of the Schiff base contains a group that can quench fluorescence through a process like Photoinduced Electron Transfer (PET), the initial molecule may be non-fluorescent or weakly fluorescent. rsc.org Upon binding to a metal ion like Zn²⁺, which is a poor PET donor or acceptor, the PET process can be inhibited. This chelation-enhanced fluorescence (CHEF) effect leads to a "turn-on" response, where the fluorescence intensity increases significantly. rsc.orgnih.gov

The design of a chemosensor based on this compound would follow these principles. A Schiff base could be formed by condensing the aldehyde with an appropriate amine that contains a PET-active group. The ethynyl group could be used to tune the electronic properties of the sensor, potentially affecting its sensitivity, selectivity, and emission wavelength.

| Sensor Design Principle | Mechanism | Role of this compound |

| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding to the receptor inhibits a fluorescence quenching pathway (e.g., PET). | The salicylaldehyde moiety provides the chelating site (hydroxyl and imine nitrogen after condensation). |

| Photoinduced Electron Transfer (PET) | An electron transfer from a donor to the excited fluorophore (or vice-versa) quenches fluorescence. | The core structure forms part of the fluorophore/receptor system where this process is modulated. |

| Aggregation-Induced Emission (AIE) | Restriction of intramolecular motion upon aggregation or binding leads to fluorescence enhancement. | Can be incorporated into systems where binding induces aggregation, with the ethynyl group potentially participating in π-stacking. nih.gov |

The "turn-on" fluorescence mechanism is a hallmark of many salicylaldehyde-based sensors. For example, a simple probe prepared from salicylaldehyde has been shown to be highly selective for Zn²⁺, with a significant increase in fluorescence upon binding. rsc.org This enhancement is attributed to the inhibition of a PET process, leading to a 1:1 binding stoichiometry with a high binding constant. rsc.org The introduction of an ethynyl group at the 4-position of the salicylaldehyde ring is expected to influence the electronic distribution of the aromatic system, which could modulate the energy levels of the molecular orbitals involved in the PET process and thus fine-tune the sensing properties.

Another mechanism involves the formation of Schiff-base adducts. A "turn-on" sensor for salicylaldehyde itself was developed based on the switch of PET and aggregation-induced emission (AIE). nih.gov The sensor, bearing an amino-cyanodistyrene structure, reacts with salicylaldehyde to form a Schiff base. This reaction disrupts the PET process and recovers the AIE property, leading to a strong fluorescent signal. nih.gov